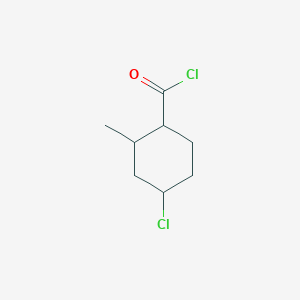
5-Amino-2-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both an amino group and a dimethylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-(dimethylamino)phenol involves the reaction of dimethylamine with resorcinol. The process typically includes the following steps :
Reaction Setup: Mix 48% dimethylamine aqueous solution with resorcinol in a 2L autoclave.
Reaction Conditions: Heat the mixture to 200°C and maintain the temperature until the reaction is complete.
Post-Reaction Processing: Cool the reaction mixture to 10°C, transfer it to a 5L four-hole bottle, and add industrial liquid alkali.
Purification: Extract impurities using toluene and adjust the pH with dilute sulfuric acid. The final product is obtained through distillation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the amino or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and Fremy’s salt (potassium nitrosodisulfonate) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Strong nucleophiles such as sodium amide (NaNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(dimethylamino)phenol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Amino-2-(dimethylamino)phenol involves its interaction with cellular components, leading to various biochemical effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell lysis and death . The compound can also interfere with protein function by causing conformational changes in membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(diethylamino)phenol: This compound has a similar structure but with diethylamino instead of dimethylamino groups.
4-Dimethylaminophenol: Another related compound with the dimethylamino group in the para position.
Uniqueness
5-Amino-2-(dimethylamino)phenol is unique due to the specific positioning of the amino and dimethylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This structural arrangement allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-amino-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,9H2,1-2H3 |
InChI-Schlüssel |
FIJPKKDKIRJQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)
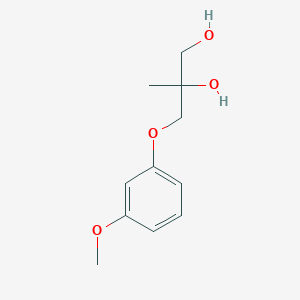

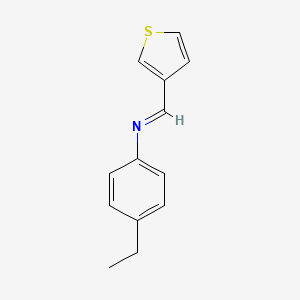
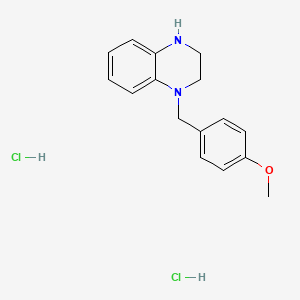
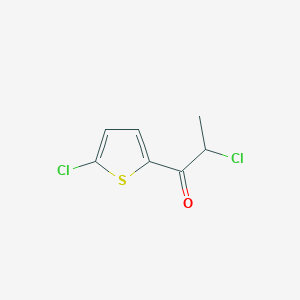



![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)
